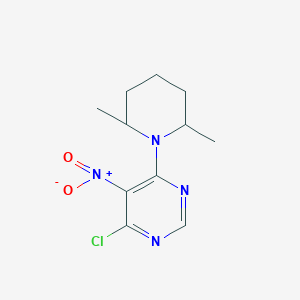
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a chloro group, a nitro group, and a dimethylpiperidinyl group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through various methods such as the Biginelli reaction or the condensation of appropriate aldehydes, β-ketoesters, and urea.
Nitration: The nitro group at the 5-position is introduced through nitration reactions using nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4).
Piperidinyl Substitution: The final step involves the substitution of the piperidinyl group at the 6-position. This can be achieved through nucleophilic substitution reactions using 2,6-dimethylpiperidine and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The piperidinyl group can be modified through substitution reactions with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Substituted Pyrimidines: Substitution reactions yield various substituted pyrimidines with different functional groups.
Scientific Research Applications
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules and heterocycles.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and piperidinyl groups contribute to the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine
- 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-aminopyrimidine
- 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-methylpyrimidine
Uniqueness
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine is unique due to the presence of the nitro group at the 5-position, which imparts distinct chemical reactivity and biological activity. The combination of the chloro, nitro, and piperidinyl groups in the pyrimidine ring makes it a versatile compound with diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C11H15ClN4O2 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine |
InChI |
InChI=1S/C11H15ClN4O2/c1-7-4-3-5-8(2)15(7)11-9(16(17)18)10(12)13-6-14-11/h6-8H,3-5H2,1-2H3 |
InChI Key |
ABZVWHHJXWAFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C2=C(C(=NC=N2)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611813.png)
![4-butyl-11-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11611814.png)
![3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11611822.png)
![methyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11611830.png)
![(5E)-1-(prop-2-en-1-yl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11611834.png)
![3'-Tert-butyl 5'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11611849.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11611857.png)
![(3E)-6-methyl-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11611863.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11611869.png)
![3-[(2-fluorophenyl)methylsulfanyl]-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B11611877.png)
![3-{1-[4-(ethoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11611881.png)
![3-amino-4-(4-methoxyphenyl)-N-(propan-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11611882.png)
![(1Z)-N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B11611885.png)
![ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11611893.png)
